Enhanced Solubility Profile of 1,8-Diaminoanthraquinone in Organic Solvents vs. 1,5-Isomer
The 1,8-isomer demonstrates substantially higher solubility in organic solvents compared to its 1,5-diaminoanthraquinone counterpart [1]. This solubility difference is exploited in industrial separation processes, where fractional precipitation is used to first isolate the less soluble 1,5-isomer, followed by precipitation of the more soluble 1,8-isomer upon further dilution [1]. This property directly impacts the ease of handling, purification, and reaction yield in organic syntheses.
| Evidence Dimension | Solubility in organic solvents |
|---|---|
| Target Compound Data | Substantially higher solubility |
| Comparator Or Baseline | 1,5-diaminoanthraquinone: Substantially lower solubility |
| Quantified Difference | Qualitative difference sufficient for fractional precipitation |
| Conditions | General organic solvent systems relevant to synthetic work-up |
Why This Matters
This property allows for more efficient purification and handling in synthetic workflows, making the 1,8-isomer preferable for applications requiring high solubility in organic media.
- [1] Justia Patents. Process for the preparation of 1,5- and 1,8-diamino-anthraquinone. US Patent 3,933,868. 1976. View Source
